molecular formula C12H8BrN3 B13738433 1-(5-Bromopyridin-2-yl)benzimidazole

1-(5-Bromopyridin-2-yl)benzimidazole

Cat. No.: B13738433
M. Wt: 274.12 g/mol
InChI Key: PZYRHHDWNCXKMY-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-1H-benzimidazole is a heterocyclic compound that features both a benzimidazole and a bromopyridine moiety

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromopyridine and o-phenylenediamine.

    Cyclization Reaction: The key step involves the cyclization of o-phenylenediamine with 5-bromopyridine under acidic conditions to form the benzimidazole ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure 1-(5-Bromopyridin-2-yl)-1H-benzimidazole.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-1H-benzimidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)-1H-benzimidazole can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-2-yl)-1H-pyrazole: This compound also features a bromopyridine moiety but has a pyrazole ring instead of a benzimidazole ring.

    5-Bromopyridin-2-ol: This compound has a hydroxyl group on the pyridine ring instead of a benzimidazole moiety.

The uniqueness of 1-(5-Bromopyridin-2-yl)-1H-benzimidazole lies in its combination of the benzimidazole and bromopyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-9-5-6-12(14-7-9)16-8-15-10-3-1-2-4-11(10)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYRHHDWNCXKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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